3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a dimethoxyphenyl group, and a dimethylpropanoate ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid such as aluminum chloride.
Esterification: The final step involves the esterification of the chromen-2-one derivative with 2,2-dimethylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand, binding to receptors and modulating their activity, which can influence cellular signaling pathways.
Antioxidant Activity: The presence of methoxy groups can enhance its ability to scavenge free radicals, reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the ester group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a single methoxy group, potentially altering its chemical properties.
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate: Different ester group, which can influence its solubility and reactivity.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is unique due to the combination of its chromen-2-one core, dimethoxyphenyl group, and dimethylpropanoate ester. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-22(2,3)21(24)27-15-8-6-14-10-16(20(23)28-18(14)12-15)13-7-9-17(25-4)19(11-13)26-5/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBVJCHHBHWVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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